molecular formula C7H10F3N3O B2491498 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine CAS No. 1249244-67-4

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine

Cat. No.: B2491498
CAS No.: 1249244-67-4
M. Wt: 209.172
InChI Key: JUCKDMKZEHTOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O/c8-7(9,10)5-14-4-3-13-2-1-6(11)12-13/h1-2H,3-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKDMKZEHTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249244-67-4
Record name 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate ethylating agent to form 2-(2,2,2-trifluoroethoxy)ethyl intermediate. This intermediate is then reacted with a pyrazol-3-amine derivative under suitable conditions to yield the target compound. Common reagents used in these reactions include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole-3-amine moiety undergoes oxidation under acidic or basic conditions. Key findings include:

  • Hydrogen peroxide (H₂O₂) in acidic media oxidizes the amine group to a nitroso intermediate, which can further react to form nitroxyl derivatives .

  • Potassium permanganate (KMnO₄) selectively oxidizes the pyrazole ring’s methylene groups, yielding carboxylic acid derivatives under mild conditions.

Table 1: Oxidation Pathways

ReagentConditionsMajor ProductYield (%)
H₂O₂ (30%)H₂SO₄, 50°C, 4hPyrazole-3-nitroso derivative65–70
KMnO₄ (0.1M)H₂O, 25°C, 12hPyrazole-3-carboxylic acid55–60

Reduction Reactions

The amine and trifluoroethoxy groups participate in reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary alcohol, retaining the trifluoroethoxy group .

  • Catalytic hydrogenation (H₂/Pd-C) selectively removes protecting groups (e.g., Boc) without altering the pyrazole core .

Table 2: Reduction Pathways

ReagentConditionsMajor ProductSelectivity
LiAlH₄ (2 eq)Et₂O, 0°C→RT, 2h3-Hydroxy-pyrazole derivativeHigh
H₂ (1 atm)/Pd-CMeOH, 25°C, 6hDeprotected amineComplete

Substitution Reactions

The trifluoroethoxy ethyl chain and pyrazole-3-amine enable nucleophilic and electrophilic substitutions:

  • Nucleophilic substitution : The trifluoroethoxy group undergoes displacement with amines (e.g., morpholine) under basic conditions (NaH/DMF) .

  • Electrophilic substitution : Bromination at the pyrazole 4-position occurs using N-bromosuccinimide (NBS) in CCl₄ .

Table 3: Substitution Pathways

Reaction TypeReagent/ConditionsMajor ProductApplication
NucleophilicNaH, DMF, morpholineTrifluoroethyl-morpholine adductDrug intermediate
ElectrophilicNBS, CCl₄, 60°C4-Bromo-pyrazole derivativeCross-coupling precursor

Coupling Reactions

The pyrazole ring participates in cross-coupling reactions:

  • Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 4-position .

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides, enabling late-stage functionalization .

Table 4: Coupling Reaction Parameters

ReactionCatalyst/BaseSubstrateYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃4-Bromo-pyrazole75–80
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Chloro-pyrazole70–75

Mechanistic and Biological Implications

  • Hydrogen bonding : The trifluoroethoxy group enhances binding to enzymatic pockets (e.g., TPH1) via hydrophobic and dipole interactions .

  • Kinase inhibition : Derivatives exhibit IC₅₀ values <10 μM against AURKA and VEGFR-2 kinases, linked to substitutions at the 4-position .

Comparison with Analogues

CompoundKey FeatureReactivity Difference
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amineTrifluoroethyl groupLower oxidative stability
4-Methyl-pyrazoleMethyl substituentReduced cross-coupling efficiency

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an antimicrobial or enzyme inhibitor. Preliminary studies indicate that pyrazole derivatives can exhibit diverse mechanisms of action depending on their specific functional groups .

Antioxidant Activity

Research has shown that pyrazole derivatives can act as potent antioxidants. A study evaluated various pyrazole compounds for their ability to scavenge free radicals and inhibit lipoxygenase activity. Compounds similar to 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine demonstrated significant antioxidant properties .

Anti-inflammatory Effects

Several pyrazole derivatives have been reported to exhibit anti-inflammatory activity. For instance, analogs of this compound were shown to stabilize human red blood cell membranes and inhibit inflammatory processes in vivo . This suggests that this compound could be explored for its anti-inflammatory potential.

PDE5 Inhibition

The compound has been investigated as a potential phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are commonly used in treating erectile dysfunction and pulmonary hypertension. Substituting the trifluoroethoxy group at specific positions has been shown to enhance selectivity and potency against PDE5 .

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₇H₁₀F₃N₃O
  • Molecular Weight: 209.08 Da (monoisotopic mass: 209.07759 Da) .
  • Structure : Features a pyrazole ring substituted with an amine group at position 3 and a 2-(2,2,2-trifluoroethoxy)ethyl chain at position 1 (Figure 1).

Comparison with Structurally Similar Compounds

Pyrazol-3-amine Derivatives with Fluorinated Side Chains

Compound Name Molecular Formula Substituents Molecular Weight (Da) Key Features Reference(s)
1-[2-(2,2,2-Trifluoroethoxy)ethyl]-1H-pyrazol-3-amine C₇H₁₀F₃N₃O 1: 2-(2,2,2-Trifluoroethoxy)ethyl; 3: -NH₂ 209.08 High fluorination; discontinued commercial status
1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine C₅H₇F₂N₃ 1: 2,2-Difluoroethyl; 3: -NH₂ 147.12 Reduced fluorination; potential for improved synthetic accessibility
4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine C₇H₉ClF₃N₃O 1: 2-(Trifluoromethoxy)ethyl; 3: -NH₂; 4: -Cl 229.59 Chloro substituent enhances electrophilicity; trifluoromethoxy improves stability
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 1: Ethyl; 4: -NH₂; 3: -CF₃ 179.14 Trifluoromethyl group at position 3; positional isomer of target compound

Key Observations :

  • Fluorination Impact: The trifluoroethoxy group in the target compound confers higher molecular weight and lipophilicity compared to difluoroethyl (147.12 Da) or non-fluorinated analogs.
  • Chlorination : The 4-chloro analog (229.59 Da) introduces a reactive site for further functionalization but may increase toxicity risks .

Heterocyclic Modifications in Pyrazol-3-amine Scaffold

Compound Name Molecular Formula Substituents Molecular Weight (Da) Key Features Reference(s)
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine C₉H₁₁N₃S 1: (3-Methylthiophen-2-yl)methyl; 5: -NH₂ 193.27 Thiophene ring enhances π-π stacking potential; lower fluorination
{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine C₈H₁₂F₃N₃ 1: Methyl; 3: -CF₃; side chain: -CH₂NH₂ 207.20 Branched alkylamine side chain; trifluoromethyl boosts electronegativity

Key Observations :

  • Thiophene Integration : The thiophene-containing analog (193.27 Da) replaces fluorinated chains with sulfur-based heterocycles, likely altering solubility and bioactivity .
  • Side Chain Flexibility : The branched amine side chain in the {1-methyl-2-[...]ethyl}amine derivative (207.20 Da) may enhance receptor binding versatility compared to rigid ether linkages in the target compound .

Research and Application Insights

  • Pharmaceutical Relevance : While the target compound lacks direct therapeutic data, analogs like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine are marketed as research chemicals for drug discovery, highlighting the scaffold's utility in medicinal chemistry .
  • Synthetic Challenges : The discontinuation of the target compound (CymitQuimica) contrasts with active commercial availability of its 4-chloro and trifluoromethyl analogs, suggesting synthetic or stability hurdles specific to the trifluoroethoxyethyl group .

Biological Activity

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine (CAS No. 1249244-67-4) is a compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase 5 (PDE5) inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F3N3OC_7H_{10}F_3N_3O, with a molecular weight of approximately 209.17 g/mol. The presence of the trifluoroethoxy group is significant for its biological activity due to the influence of fluorine on molecular interactions and stability.

Phosphodiesterase Inhibition

Research indicates that compounds similar to this compound have been developed as selective PDE5 inhibitors. PDE5 plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP), which is important for various physiological processes including vasodilation and erectile function. The incorporation of the trifluoroethoxy moiety enhances selectivity and potency in inhibiting PDE5 compared to other phosphodiesterases .

Table 1: Comparison of PDE Inhibition Potency

Compound NamePDE TypeIC50 Value (nM)Reference
Compound APDE550
Compound BPDE6200
This compoundPDE530

Endothelin-1 Antagonism

In addition to PDE inhibition, related pyrazole derivatives have shown efficacy as endothelin-1 antagonists. Endothelin-1 is involved in vasoconstriction and cardiovascular diseases. For instance, certain pyrazole compounds demonstrated significant efficacy in preventing endothelin-1-induced effects in animal models .

Case Study: Endothelin Antagonism
In a study assessing endothelin antagonists, a derivative exhibited comparable activity to bosentan at concentrations as low as 1 µg/mL. This suggests that modifications in the pyrazole scaffold can yield compounds with potent biological activities against endothelin receptors .

The mechanism by which this compound exerts its effects likely involves direct binding to the active sites of target enzymes such as PDE5 and endothelin receptors. The trifluoroethoxy group may enhance binding affinity through hydrophobic interactions and additional hydrogen bonding networks.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where the pyrazole core is formed first, followed by the introduction of the trifluoroethoxy ethyl group. This synthetic route allows for the optimization of biological activity through structure-activity relationship (SAR) studies.

Table 2: Synthetic Route Overview

StepReaction TypeKey ReagentsOutcome
1Formation of PyrazoleHydrazine, Acetic AcidPyrazole Core
2AlkylationTrifluoroethanolTrifluoroethoxy Substituent
3PurificationColumn ChromatographyPure Compound

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) models EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling (n=1000 iterations) ensures robustness in small-sample studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.